Heptafluoropropyl trifluorovinyl ether
Description
Heptafluoropropyl trifluorovinyl ether (PPVE, CAS 1623-05-8) is a fluorinated ether with the molecular formula C₅F₁₀O and a molecular weight of 266.04 g/mol . It is a colorless liquid with a boiling point of 35°C and a density of 1.53–1.61 g/cm³ . PPVE is highly flammable (R12 hazard code) and primarily used as a comonomer in fluoropolymers to enhance thermal stability, chemical resistance, and processability . Its synthesis involves the pyrolysis of sodium salts derived from hexafluoropropylene oxide (HFPO) trimer degradation products, achieving yields of ~79% .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXKESCWFMPTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70087-25-1 | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70087-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061826 | |
| Record name | Perfluoropropyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1623-05-8 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro(propyl vinyl ether) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropropyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3-heptafluoro-3-[(trifluorovinyl)oxy]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO(PROPYL VINYL ETHER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73R080E9WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Process Parameters:
-
Temperature : 160–165°C
-
Pressure : Autogenous (sealed system)
-
Yield : 50% (15.3 g product)
-
Purification : Water washing followed by drying over Na₂SO₄
This method’s moderate yield stems from competing side reactions, including incomplete ammonolysis and hydrolysis of intermediates. However, its simplicity and minimal purification requirements make it suitable for laboratory-scale synthesis.
Sodium Alkoxide/HFPO Reaction Followed by Thermolysis
A novel approach developed by Lousenberg and Shoichet utilizes sodium alkoxides derived from oligoether alcohols (e.g., 2-(2-ethoxyethoxy)ethanol) to ring-open HFPO, forming 2-alkoxy-2,3,3,3-tetrafluoropropionic acid esters. Subsequent hydrolysis yields sodium 2-alkoxy-2,3,3,3-tetrafluoropropionates, which are silylated with chlorotrimethylsilane to form trimethylsilyl esters. Vacuum thermolysis of these esters at 140–150°C induces decarboxylation, producing this compound.
Reaction Pathway and Efficiency:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| HFPO ring-opening | Na alkoxide, DME, 30°C | 55–63% |
| Silylation | ClSi(CH₃)₃, THF | >90% |
| Thermolysis | 140–150°C, vacuum | 55–63% |
This method avoids the high pressures of autoclave synthesis and achieves higher yields through controlled thermolysis. The use of trimethylsilyl esters suppresses side reactions, such as trifluoroacetate formation, which plague direct thermolysis of sodium carboxylates.
Catalytic Decarboxylation of Perfluoropropionyl Fluoride Derivatives
CN103864583A discloses a two-step process involving (1) salt formation between perfluoro-2-propoxy propionyl fluoride and a salt-forming agent (e.g., K₂CO₃) in an organic solvent, followed by (2) decarboxylation catalyzed by transition metals (e.g., Pd/C). The decarboxylation step eliminates CO₂, forming the target ether.
Comparative Analysis of Preparation Methods
| Method | Yield | Temperature Range | Pressure | Scalability |
|---|---|---|---|---|
| Autoclave ammonolysis | 50% | 160–165°C | High | Moderate |
| Alkoxide/HFPO route | 55–63% | 30–150°C | Ambient | High |
| Catalytic decarboxylation | N/A | 80–100°C | Ambient | High |
The alkoxide/HFPO method balances yield and scalability, making it favorable for industrial applications. In contrast, catalytic decarboxylation offers energy efficiency but requires further yield optimization. Autoclave synthesis remains a fallback for laboratories lacking specialized vacuum systems.
Mechanistic Insights and Side Reactions
Autoclave Route:
Ammonia acts as both a base and nucleophile, attacking the electrophilic trifluorovinyl carbon. Competing hydrolysis generates minor byproducts, necessitating aqueous workups.
Chemical Reactions Analysis
Heptafluoropropyl trifluorovinyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with secondary amines such as diethylamine, dibutylamine, pyrrolidine, piperidine, and morpholine to form N,N-dialkyl derivatives.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different fluorinated products.
Common reagents used in these reactions include secondary amines and other nucleophiles, with reaction conditions often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions are typically fluorinated derivatives with enhanced chemical stability .
Scientific Research Applications
Scientific Research Applications
- Polymer Chemistry
-
Biological Applications
- Medical Devices : Due to its biocompatibility and resistance to degradation, PPVE is suitable for use in medical devices. Its properties help ensure that devices maintain functionality without leaching harmful substances .
- Drug Delivery Systems : The compound's unique characteristics make it a candidate for drug delivery systems that require controlled release and stability in biological environments.
-
Industrial Uses
- Fuel Cells and Batteries : PPVE is employed in the production of membranes for fuel cells and batteries. Its chemical resistance is crucial in these applications where exposure to aggressive chemicals can occur .
- High-Performance Materials : The compound's excellent thermal stability makes it ideal for high-performance materials used in aerospace and automotive industries .
Case Study 1: Fluorinated Polymer Synthesis
A study demonstrated the use of this compound as a monomer for synthesizing a new class of fluorinated polymers. The resulting polymers exhibited superior thermal stability and resistance to solvents compared to traditional polymers. This advancement has implications for developing materials used in extreme environments.
Case Study 2: Medical Device Coatings
Research involving PPVE-based coatings showed significant improvements in the biocompatibility of medical implants. The coatings reduced inflammation and improved integration with biological tissues, highlighting the potential for enhanced patient outcomes.
Environmental Considerations
Given its classification as a per- and polyfluoroalkyl substance (PFAS), environmental assessments have been conducted to evaluate the risks associated with PPVE. The findings indicate that while the compound is stable and resistant to degradation, its presence in the environment necessitates careful monitoring due to potential accumulation in ecosystems .
Mechanism of Action
The mechanism by which perfluoropropoxyethylene exerts its effects is primarily related to its strong carbon-fluorine bonds, which confer exceptional chemical and thermal stability . These bonds make the compound highly resistant to degradation and reactive under specific conditions. The molecular targets and pathways involved in its action are largely related to its interactions with other fluorinated compounds and its ability to form stable derivatives .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares PPVE with structurally related perfluoroalkyl vinyl ethers (PAVEs) and other fluorinated compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |
|---|---|---|---|---|---|
| PPVE | 1623-05-8 | C₅F₁₀O | 266.04 | 35 | Heptafluoropropyl trifluorovinyl ether |
| Pentafluoroethyl Trifluorovinyl Ether (PEVE) | 10493-43-3 | C₄F₈O | 216.03 | N/A | Pentafluoroethyl trifluorovinyl ether |
| Trifluoromethyl Trifluorovinyl Ether (PMVE) | N/A | C₃F₆O | 182.02 | N/A | Trifluoromethyl trifluorovinyl ether |
| Heptafluorobutyronitrile (C₄F₇N) | N/A | C₄F₇N | 195.05 | -4 | Fluorinated nitrile (Novec 4710) |
| Perfluoro(2-methyl-3-oxahexanoyl) Fluoride | N/A | C₅F₁₀O₂ | 298.04 | N/A | Fluorinated ketone (ABB insulation gas) |
Key Observations :
Thermal and Material Performance
PPVE-based copolymers exhibit superior thermal stability compared to non-fluorinated polymers. For example:
- Copolymers of PPVE with tetrafluoroethylene (TFE) show melt-processability and glass transition temperatures (Tg) exceeding 15°C above poly(methyl methacrylate) (PMMA) .
- In contrast, PMMA crosslinked with aryl trifluorovinyl ethers (e.g., TFVOPMA) achieves a 47°C increase in thermal decomposition temperature (Td,5%) compared to pure PMMA .
Q & A
Q. What are the established synthetic routes for HFP-TFVE, and how can reaction yields be optimized?
HFP-TFVE is synthesized via decomposition of perfluoro(2-methyl-3-oxahexyl) fluoride, achieving ~79% yield under controlled conditions . Advanced methods involve catalytic systems like CsF/tetraglyme, which degrade hexafluoropropylene oxide (HFPO) oligomers into intermediates for HFP-TFVE production . Optimization requires precise temperature control (e.g., 35°C boiling point) and inert atmospheres to avoid side reactions. Gas chromatography (GC) and NMR are critical for monitoring purity .
Q. Which analytical techniques are recommended for characterizing HFP-TFVE’s purity and structure?
Key methods include:
- GC-MS : Quantifies volatile impurities and confirms molecular weight (266.04 g/mol) .
- FTIR : Identifies functional groups (e.g., C-F stretches at 1100–1300 cm⁻¹) .
- ¹⁹F NMR : Resolves structural isomers and confirms trifluorovinyl ether linkages . Discrepancies in reported boiling points (e.g., 35°C vs. 51.5°C ) highlight the need for calibrated equipment and standardized protocols.
Q. What safety precautions are essential when handling HFP-TFVE in laboratory settings?
HFP-TFVE is highly flammable (R12 classification) and a respiratory irritant (H335) . Use explosion-proof fume hoods, static-free equipment, and personal protective gear (nitrile gloves, safety goggles). Storage should be in sealed, inert containers at ≤25°C .
Advanced Research Questions
Q. How does HFP-TFVE enhance the properties of fluorinated copolymers?
HFP-TFVE is copolymerized with tetrafluoroethylene (TFE) to produce materials with improved thermal stability and chemical resistance. For example, crosslinked poly(methyl methacrylate) containing HFP-TFVE-derived perfluorocyclobutyl (PFCB) moieties shows a 47°C increase in thermal decomposition temperature (Td,5%) compared to pure PMMA . Radical copolymerization with methyl methacrylate (MMA) requires initiators like AIBN and precise stoichiometry .
Q. What methodologies assess HFP-TFVE’s environmental persistence and degradation pathways?
- High-resolution mass spectrometry (HRMS) : Detects degradation products like pentafluoropropionyl fluoride (PPF) in environmental samples .
- OECD 301B tests : Evaluate biodegradability; HFP-TFVE’s ether bonds resist hydrolysis, suggesting long-term persistence .
- Fluorine-selective electrodes : Monitor fluoride release during UV degradation studies .
Q. How can researchers resolve contradictions in reported physical properties of HFP-TFVE?
Discrepancies in boiling points (e.g., 35°C vs. 51.5°C) may arise from impurities or measurement techniques. Researchers should:
Q. What strategies improve HFP-TFVE’s thermal stability in high-performance polymers?
Incorporating HFP-TFVE into crosslinked networks via [2+2] cycloaddition of trifluorovinyl ether (TFVE) groups enhances stability. For example, crosslinked PMMA with PFCB units exhibits no detectable glass transition (Tg) and reduced water absorption . Thermogravimetric analysis (TGA) under nitrogen is critical for evaluating stability.
Q. How can HFP-TFVE degradation be leveraged for synthesizing industrially valuable fluorinated compounds?
Catalytic degradation of HFPO oligomers using CsF/tetraglyme yields PPF, a precursor for GenX (ammonium perfluoro-2-propoxypropanoate) and Novec 1230 . Reaction conditions (e.g., 80°C, 24h) and stoichiometric ratios must be optimized to minimize byproducts.
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
